molecular formula C23H15BrN2O5S2 B306628 AN-698

AN-698

Cat. No.: B306628
M. Wt: 543.4 g/mol
InChI Key: SLZAJYHBJSLAEA-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AN-698 is a complex organic compound that features a thiazolo[3,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AN-698 typically involves multi-step organic reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . This reaction is often carried out under mild conditions, using solvents like ethanol or acetonitrile, and may require catalysts to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

AN-698 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve moderate temperatures (25-100°C) and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a variety of substituted thiazolo[3,2-a]benzimidazole derivatives .

Scientific Research Applications

AN-698 has several scientific research applications:

Mechanism of Action

The mechanism by which AN-698 exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazolo[3,2-a]benzimidazole core can mimic purine structures, allowing it to bind to nucleic acids and proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H15BrN2O5S2

Molecular Weight

543.4 g/mol

IUPAC Name

[2-bromo-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C23H15BrN2O5S2/c1-30-15-7-9-16(10-8-15)33(28,29)31-20-11-6-14(12-17(20)24)13-21-22(27)26-19-5-3-2-4-18(19)25-23(26)32-21/h2-13H,1H3/b21-13-

InChI Key

SLZAJYHBJSLAEA-BKUYFWCQSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Br

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)Br

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Br

Origin of Product

United States

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